1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
Overview
Description
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is a synthetic nucleoside analogue. It is structurally similar to thymidine and is used primarily in cancer research due to its ability to interfere with DNA synthesis. This compound is particularly noted for its potential as a therapeutic and diagnostic agent in oncology .
Mechanism of Action
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
, also known as 1-((2R,3S,4R,5R)-3-FLUORO-4-HYDROXY-5-(HYDROXYMETHYL)TETRAHYDROFURAN-2-YL)PYRIMIDINE-2,4(1H,3H)-DIONE , is a purine nucleoside analogue with broad antitumor activity . Here is a detailed explanation of its mechanism of action:
Target of Action
The primary target of this compound is the enzyme Thymidylate Synthase . This enzyme plays a crucial role in DNA synthesis and repair, making it a key target for anticancer drugs .
Mode of Action
This compound inhibits the function of Thymidylate Synthase, thereby disrupting DNA synthesis . This disruption leads to the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects the DNA synthesis pathway by inhibiting Thymidylate Synthase . This inhibition disrupts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis and repair .
Pharmacokinetics
It is known that the compound can be administered intravenously . The compound has been shown to have a Cmax value of 1152 ng/mL when administered at a dose of 50 mg/m² once per week .
Result of Action
The inhibition of DNA synthesis by this compound leads to cell cycle arrest and the induction of apoptosis . This results in the death of cancer cells, particularly those with high Thymidylate Synthase activity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and contact with skin and eyes should be avoided
Biochemical Analysis
Biochemical Properties
The anticancer mechanisms of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil rely on the inhibition of DNA synthesis and the induction of apoptosis . In several cancer cell lines, it is phosphorylated intracellularly to its monophosphate by thymidine kinase and methylated in the 5-position by thymidylate synthase .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is activated by thymidylate synthase, leading to the inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil involves several steps. One common method includes the condensation of 2,6-dichloropurine with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-beta-D-arabinofuranose or 2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl bromide . The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps to ensure high purity .
Chemical Reactions Analysis
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil undergoes several types of chemical reactions:
Phosphorylation: It is phosphorylated intracellularly to its monophosphate form by thymidine kinase.
Incorporation into DNA: The compound can be incorporated into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.
Common reagents used in these reactions include thymidine kinase and thymidylate synthase. The major products formed are the monophosphate and methylated monophosphate derivatives .
Scientific Research Applications
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil has several scientific research applications:
Comparison with Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is unique compared to other nucleoside analogues due to its specific activation by thymidylate synthase. Similar compounds include:
5-Fluorouracil: Another nucleoside analogue used in cancer treatment, but with a different mechanism of action.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil: A similar compound with modifications at the 5-position.
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: Another nucleoside analogue with anticancer properties.
These compounds share structural similarities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its therapeutic and diagnostic applications.
Properties
IUPAC Name |
5-ethyl-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJAJRDLUUIOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) a promising candidate for cancer and viral therapies?
A1: FAU exhibits its activity by being metabolized into 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (FMAU) via the enzyme thymidylate synthase (TS). [] This metabolite, FMAU, is then further phosphorylated into its triphosphate form, which acts as a potent inhibitor of DNA polymerase gamma. [] This inhibition disrupts mitochondrial DNA replication, ultimately leading to cell death. This mechanism is particularly relevant in cancer cells with high TS expression, making them potentially more sensitive to FAU-based therapies. [] Additionally, FAU has shown antiviral activity against herpes simplex virus (HSV) types 1 and 2. []
Q2: How does the structure of FAU relate to its biological activity against herpesviruses?
A2: Studies have explored the structure-activity relationship (SAR) of FAU by modifying the size of the C-5 alkyl substituent. [] Results show that increasing the alkyl chain length generally decreases both antiherpetic potency and cytotoxicity. For instance, while the 5-propyl derivative (FPAU) shows good activity against HSV-1 and HSV-2, further increasing the chain length leads to a significant drop in efficacy. [] This suggests that a smaller substituent at the C-5 position is favorable for antiherpetic activity.
Q3: Are there concerns regarding the toxicity of FAU and its metabolites?
A4: While FAU exhibits promising anti-cancer and antiviral activities, concerns exist regarding its potential toxicity. Studies have shown that FAU and its metabolites, particularly FMAU, can decrease mitochondrial DNA abundance and cause structural defects in mitochondria. [] This mitochondrial toxicity was observed in cultured hepatoblasts and is thought to be a contributing factor to the liver toxicity observed in clinical trials of the related drug fialuridine (FIAU). [] These findings highlight the importance of carefully evaluating the safety profile of FAU and developing strategies to mitigate potential toxicities in future clinical applications.
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